molecular formula C14H16N4O3 B2848580 3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034438-58-7

3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2848580
CAS No.: 2034438-58-7
M. Wt: 288.307
InChI Key: FFWNZCKQAQVHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, where tosylmethyl isocyanide (TosMIC) reacts with styrylisoxazoles in the presence of potassium hydroxide (KOH) at ambient temperature . This method is operationally simple, high-yielding, and displays broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring.

Scientific Research Applications

3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-methyl-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridazine can be compared with other isoxazole derivatives, such as:

The uniqueness of isoxazol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-4-5-13(17-16-10)20-11-3-2-8-18(9-11)14(19)12-6-7-15-21-12/h4-7,11H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWNZCKQAQVHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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